molecular formula C14H21F2N3O B1415895 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 2137861-35-7

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No. B1415895
CAS RN: 2137861-35-7
M. Wt: 285.33 g/mol
InChI Key: YWSDIQMDZKLEGC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline, also known as DFMP, is a novel synthetic compound with a variety of potential applications in scientific research. It is a highly versatile compound that can be used in a number of different experiments and has been studied extensively in recent years. DFMP is a synthetic piperazine derivative that is derived from the naturally occurring amino acid, L-proline. It has been used in a variety of different research applications, including the study of drug metabolism and pharmacology, as well as the study of enzymatic reactions and protein-ligand interactions.

Scientific Research Applications

Synthesis and Biological Activities

  • Quinoxalinecarbonitrile Derivatives : Quinoxalinecarbonitrile derivatives, incorporating piperazine and aniline motifs, have been explored for their potential as hypoxic-cytotoxic agents. This includes compounds with basic lateral chains and varying substituents, indicating the broad applicability of the aniline structure in medicinal chemistry (Ortega et al., 2000).

  • Synthesis of Dithiazole Derivatives : The reaction of N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO (1,4-Diazabicyclo[2.2.2]octane) produces N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines, demonstrating the chemical versatility of aniline derivatives in synthesizing complex heterocyclic compounds (Koyioni et al., 2015).

  • Three-Component Reactions with Arynes : The aniline derivatives, including the piperazine motif, are synthesized through a three-component reaction involving arynes, tertiary amines, and nucleophiles. This highlights the utility of these structures in creating biologically significant molecules (Min et al., 2018).

  • Antimicrobial Applications : Aniline derivatives have shown promise in antimicrobial applications. For instance, compounds synthesized from norfloxacin and anilines exhibited significant antimicrobial activities (Menteşe et al., 2013).

Chemical Synthesis and Structural Studies

  • Dendritic Melamines with Piperidine : The synthesis of dendritic melamines incorporating piperidine motifs indicates the structural flexibility and potential applications of these compounds in materials science (Sacalis et al., 2019).

  • Synthesis of Piperazine Derivatives : The synthesis of novel piperazine derivatives, including anilines, highlights the chemical versatility and potential for creating diverse biologically active compounds (Qi-don, 2015).

  • Synthesis of Triazoles and Benzoxazoles : The creation of complex molecules like triazoles and benzoxazoles incorporating aniline and piperazine units further underscores the importance of these structures in synthetic chemistry and drug discovery (Li et al., 2008; Özkay et al., 2013).

  • Synthesis of Polyamides with Uracil and Adenine : Demonstrating the applicability in polymer science, aniline and piperazine derivatives have been used to synthesize polyamides containing nucleobases like uracil and adenine, indicating their role in creating bio-inspired materials (Hattori & Kinoshita, 1979).

properties

IUPAC Name

2-(difluoromethoxy)-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O/c1-10(2)18-5-7-19(8-6-18)11-3-4-12(17)13(9-11)20-14(15)16/h3-4,9-10,14H,5-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDIQMDZKLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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